JNJ-54175446

Übersicht

Beschreibung

JNJ-54175446 is an investigational compound developed by Janssen Pharmaceuticals. It is a selective antagonist of the P2X7 receptor, which is a type of purinergic receptor involved in neuroinflammation. This compound has shown potential in reducing neuroinflammation and is being studied for its therapeutic effects in psychiatric disorders such as major depressive disorder .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JNJ-54175446 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Einer der wichtigsten Schritte beinhaltet die Bildung eines Triazolopyridin-Kerns, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die endgültige Struktur zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen für größere Chargen, die Sicherstellung der Reinheit von Zwischenprodukten und die Implementierung effizienter Reinigungsverfahren. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen oder Entfernung von Wasserstoffatomen.

Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Werkzeug verwendet, um den P2X7-Rezeptor und seine Rolle in verschiedenen chemischen Signalwegen zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Prozesse, die an Neuroinflammation und Immunantworten beteiligt sind.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf neuroinflammatorische Signalwege abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung des P2X7-Rezeptors. Dieser Rezeptor ist an der Freisetzung von proinflammatorischen Zytokinen wie Interleukin-1β und Interleukin-18 beteiligt. Durch die Blockierung dieses Rezeptors reduziert this compound die Freisetzung dieser Zytokine, wodurch die Neuroinflammation verringert wird. Die molekularen Ziele umfassen den P2X7-Rezeptor auf Mikroglia-Zellen, die eine entscheidende Rolle bei der Entzündungsreaktion im zentralen Nervensystem spielen .

Analyse Chemischer Reaktionen

Types of Reactions

JNJ-54175446 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Introduction to JNJ-54175446

This compound is a selective purine P2X7 receptor antagonist that has garnered attention for its potential applications in treating mood disorders, particularly major depressive disorder (MDD) and neuroinflammatory conditions. This compound is notable for its ability to penetrate the central nervous system, allowing it to directly influence neuroinflammatory pathways associated with mood regulation.

Major Depressive Disorder

Recent studies have explored the efficacy of this compound in patients with MDD. A double-blind, placebo-controlled trial involving 69 participants assessed the drug's safety and pharmacokinetics over a 10-day treatment period. Key findings include:

- Mood Regulation : While this compound did not significantly improve mood as measured by standard scales like the Hamilton Depression Rating Scale, it did mitigate acute reductions in pleasure (anhedonia) during total sleep deprivation challenges .

- Cytokine Suppression : The drug effectively reduced IL-1β release from LPS-stimulated peripheral blood cells, demonstrating its anti-inflammatory properties .

Neuroinflammation and Cognitive Disorders

Given its mechanism of action, this compound is being investigated for broader applications in neuroinflammatory conditions. Studies have indicated that P2X7 receptor antagonism may have therapeutic implications for:

- Cognitive Impairments : The drug's ability to modulate inflammatory responses could potentially improve cognitive function in diseases characterized by neuroinflammation .

- Seizure Disorders : In preclinical models, this compound has shown promise in reducing spontaneous seizures in temporal lobe epilepsy models, suggesting a role in seizure management .

Safety and Tolerability

Clinical trials have reported that this compound is generally well-tolerated among participants. Adverse events were predominantly mild to moderate, with headaches being the most common side effect . Importantly, no serious adverse events were recorded during trials involving doses up to 600 mg .

Pharmacokinetics and Dynamics

Research has demonstrated that this compound exhibits dose-dependent pharmacokinetics. In a study involving various doses (0.5–600 mg), plasma concentration increased proportionally with dosage, confirming effective brain penetration as evidenced by cerebrospinal fluid concentrations .

Case Study: Total Sleep Deprivation Challenge

In a controlled study assessing the effects of total sleep deprivation on mood, participants receiving this compound showed blunted anhedonia compared to placebo groups. This suggests that the compound may play a role in modulating mood disruptions induced by sleep loss .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Major Depressive Disorder | Reduced IL-1β release; mitigated anhedonia during mood challenges; no significant mood improvement |

| Neuroinflammation | Potential benefits in cognitive disorders and seizure management due to anti-inflammatory effects |

| Safety Profile | Generally well-tolerated; mild to moderate adverse events; no serious incidents reported |

Wirkmechanismus

JNJ-54175446 exerts its effects by selectively antagonizing the P2X7 receptor. This receptor is involved in the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this receptor, this compound reduces the release of these cytokines, thereby decreasing neuroinflammation. The molecular targets include the P2X7 receptor on microglial cells, which play a crucial role in the inflammatory response in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JNJ-55308942: Ein weiterer P2X7-Rezeptor-Antagonist, der von Janssen Pharmaceuticals entwickelt wurde.

AZD9056: Ein P2X7-Rezeptor-Antagonist, der von AstraZeneca entwickelt wurde.

GSK1482160: Ein P2X7-Rezeptor-Antagonist, der von GlaxoSmithKline entwickelt wurde.

Einzigartigkeit von JNJ-54175446

This compound ist aufgrund seiner hohen Selektivität und Gehirndurchlässigkeit einzigartig, wodurch es besonders effektiv bei der gezielten Behandlung von Neuroinflammation im zentralen Nervensystem ist. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine starken antagonistischen Wirkungen auf den P2X7-Rezeptor unterscheiden ihn von anderen ähnlichen Verbindungen .

Biologische Aktivität

JNJ-54175446 is a novel, selective P2X7 receptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the treatment of mood disorders and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical findings.

Overview of P2X7 Receptor Function

The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP. Its activation is implicated in various inflammatory processes and neurological conditions. The receptor's role in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), makes it a target for drugs aimed at modulating immune responses and treating related disorders.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

- Absorption: this compound demonstrates dose-proportional pharmacokinetics with a maximum plasma concentration (C_max) achieved after oral administration. In a study involving healthy participants, the highest C_max reached was 1475±163 ng/mL after a 600 mg dose taken with food .

- Distribution: The compound effectively penetrates the central nervous system (CNS), with cerebrospinal fluid (CSF) concentrations indicating significant brain availability .

- Elimination: The drug's half-life and clearance rates have been characterized, but specific values vary based on dosing regimens.

Pharmacodynamics:

- This compound has been shown to inhibit IL-1β release in a dose-dependent manner, with an inhibitory concentration (IC_50) of 82 ng/mL observed in ex vivo studies .

- The drug also modulates mood-related responses in human subjects, demonstrating effects on cognitive performance and emotional regulation during pharmacological challenge tests .

Antidepressant Efficacy

A randomized, placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder (MDD) who had not responded adequately to traditional antidepressants. Key findings include:

- Study Design: Participants received either this compound (50 mg daily) or placebo over eight weeks. The primary outcome measured was the reduction in depressive symptoms using the Montgomery-Asberg Depression Rating Scale (MADRS) .

- Results: Significant reductions in MADRS scores were observed in patients receiving this compound compared to placebo, especially among those with biomarkers indicative of P2X7-mediated inflammation .

Anti-Seizure Activity

Research has also explored the anti-seizure potential of this compound:

- Model Studies: In animal models of drug-resistant epilepsy, specifically the intra-amygdala kainic acid model, this compound administration significantly reduced spontaneous seizures .

- Mechanism: The drug's action appears to involve modulation of inflammatory pathways associated with seizure activity, evidenced by reductions in astrogliosis and microglial activation in treated animals .

Safety Profile

Across various studies, this compound has demonstrated a favorable safety profile:

- Adverse Events: In clinical trials, 55.9% of participants reported treatment-emergent adverse events, predominantly mild headaches . No serious adverse events were noted.

- Tolerability: The compound has been well-tolerated across different dosing regimens, with no significant safety concerns raised during trials .

Summary of Key Research Findings

Eigenschaften

IUPAC Name |

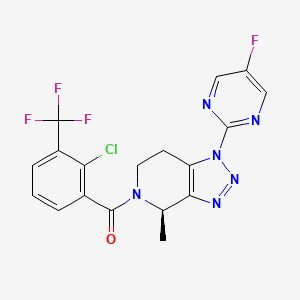

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFVVQFVGMFTBD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627902-21-9 | |

| Record name | JNJ-54175446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-54175446 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-54175446 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.